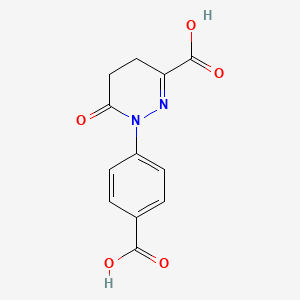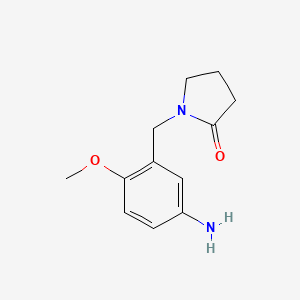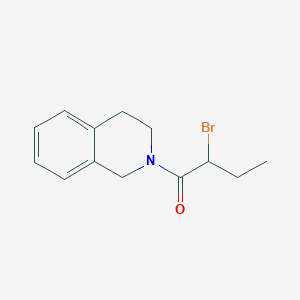
2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobutanoyl is a component of the compound you’re asking about. It’s an alkyl halide, which is a class of compounds that contain a halogen atom (in this case, bromine) attached to an alkyl group . Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements), and they’re often found in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of a compound like “2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline” would likely involve multiple steps, starting with the synthesis of 2-Bromobutanoyl and tetrahydroisoquinoline, followed by a reaction to combine these two components. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline” would be determined by the structures of its components. 2-Bromobutanoyl, for example, has a molecular formula of C4H6BrClO . Tetrahydroisoquinoline, on the other hand, would add additional carbon, hydrogen, and nitrogen atoms to the structure.Chemical Reactions Analysis
The chemical reactions involving “2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline” would depend on the specific properties of this compound. For example, 2-Bromobutane, a related compound to 2-Bromobutanoyl, is known to undergo E2 elimination reactions when treated with a strong base .Physical And Chemical Properties Analysis
2-Bromobutanoyl chloride, a compound related to 2-Bromobutanoyl, is a liquid with a refractive index of 1.437, a boiling point of 91 °C, and a density of 1.255 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Intermediate Applications
2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives are primarily explored in the context of synthetic organic chemistry, serving as key intermediates in the synthesis of complex molecules. The compound and its analogs are utilized in the development of novel synthesis pathways, demonstrating the versatility of tetrahydroisoquinoline scaffolds in constructing pharmacologically relevant structures.
For instance, Free-Radical Cyclization techniques have been employed using 2-(o-bromobenzoyl)-1-(2-propenyl)-1,2,3,4-tetrahydroisoquinoline, leading to the formation of N-benzoyl-7-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5,8-imine. This process showcases the potential of such compounds in creating benz-fused tropane systems, which are significant in medicinal chemistry (Bremner, Monteith, & Smith, 2000).
Anticancer Applications
The tetrahydroisoquinoline scaffold is integral in the design of potential Anticancer Agents . A study synthesized substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring, investigating their cytotoxicity against breast cancer cell lines. The modifications aim to enhance the molecule's biological properties, highlighting the scaffold's role in developing novel anticancer therapies (Redda, Gangapuram, & Ardley, 2010).
Multifunctional Derivative Synthesis
The compound has also facilitated the Synthesis of Bifunctional Derivatives , enabling the creation of 4-substituted-1,2,3,4-tetrahydroisoquinoline derivatives from a single bromoisoquinoline. This strategy underscores the compound's utility in generating new families of molecules with potential pharmacological benefits, reflecting its significance in drug discovery and development (Bernabeu, Díaz, Jiménez, & Lavilla, 2004).
Novel Catalytic Strategies
Recent research emphasizes Novel Catalytic Strategies for synthesizing C1-chiral tetrahydroisoquinolines, showcasing innovative approaches beyond traditional synthesis methods. These strategies expand the toolbox for synthesizing tetrahydroisoquinoline scaffolds, enhancing their utility in creating biologically active molecules (Liu, Liu, Jin, Guo, & Zhao, 2015).
Eigenschaften
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCOILBVNEORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C2C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209994 |
Source


|
| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1119453-05-2 |
Source


|
| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344457.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
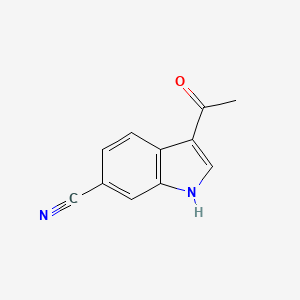
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
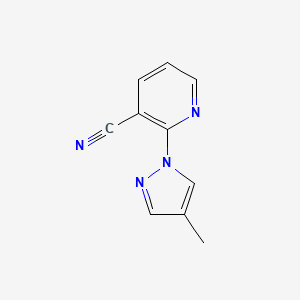
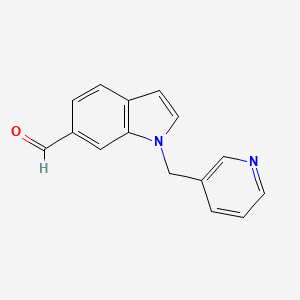
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
